molecular formula C3HCl2F5 B008469 1,3-Dichloro-1,1,2,2,3-pentafluoropropane CAS No. 507-55-1

1,3-Dichloro-1,1,2,2,3-pentafluoropropane

Cat. No. B008469
M. Wt: 202.93 g/mol
InChI Key: UJIGKESMIPTWJH-UHFFFAOYSA-N
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Patent
US05856594

Procedure details

HCFC-225cb was reduced using the reactor and procedures of Example 2 except that the catalyst was prepared from 0.5% Pd/alumina mixed with 50 cc glass helices. The organics flow rate was 4 cc/hr. with a hydrogen flow rate of 90±10 cc/min. The temperature was maintained at 190°±3° C. for 144 hours. HFC-245ca in an 87-92% selectivity and greater than 98% conversion of HCFC-225cb resulted. As the data from Example 4, shown on Table I below indicate, the Pd/alumina catalyst is stable for 144 hours towards the reduction of HCFC-225cb to HFC-245ca.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pd alumina
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
glass
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([Cl:10])([F:9])[C:2]([F:8])([F:7])[C:3]([Cl:6])([F:5])[F:4].[H][H]>>[CH2:1]([F:9])[C:2]([F:8])([F:7])[CH:3]([F:5])[F:4].[CH:1]([Cl:10])([F:9])[C:2]([F:8])([F:7])[C:3]([Cl:6])([F:5])[F:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C(F)(F)Cl)(F)F)(F)Cl
Step Two
Name
Pd alumina
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
glass
Quantity
50 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained at 190°±3° C. for 144 hours
Duration
144 h

Outcomes

Product
Name
Type
product
Smiles
C(C(C(F)F)(F)F)F
Name
Type
product
Smiles
C(C(C(F)(F)Cl)(F)F)(F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05856594

Procedure details

HCFC-225cb was reduced using the reactor and procedures of Example 2 except that the catalyst was prepared from 0.5% Pd/alumina mixed with 50 cc glass helices. The organics flow rate was 4 cc/hr. with a hydrogen flow rate of 90±10 cc/min. The temperature was maintained at 190°±3° C. for 144 hours. HFC-245ca in an 87-92% selectivity and greater than 98% conversion of HCFC-225cb resulted. As the data from Example 4, shown on Table I below indicate, the Pd/alumina catalyst is stable for 144 hours towards the reduction of HCFC-225cb to HFC-245ca.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Pd alumina
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
glass
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]([Cl:10])([F:9])[C:2]([F:8])([F:7])[C:3]([Cl:6])([F:5])[F:4].[H][H]>>[CH2:1]([F:9])[C:2]([F:8])([F:7])[CH:3]([F:5])[F:4].[CH:1]([Cl:10])([F:9])[C:2]([F:8])([F:7])[C:3]([Cl:6])([F:5])[F:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(C(F)(F)Cl)(F)F)(F)Cl
Step Two
Name
Pd alumina
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
glass
Quantity
50 mL
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The temperature was maintained at 190°±3° C. for 144 hours
Duration
144 h

Outcomes

Product
Name
Type
product
Smiles
C(C(C(F)F)(F)F)F
Name
Type
product
Smiles
C(C(C(F)(F)Cl)(F)F)(F)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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